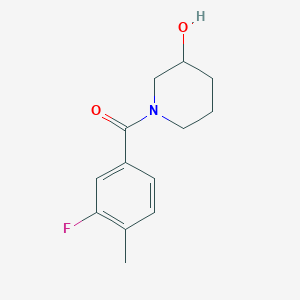

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone

描述

属性

IUPAC Name |

(3-fluoro-4-methylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-9-4-5-10(7-12(9)14)13(17)15-6-2-3-11(16)8-15/h4-5,7,11,16H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNUMVXLBSEXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Overview

The preparation of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone typically involves:

- Step 1: Preparation of the substituted fluoro-methylphenyl intermediate.

- Step 2: Functionalization of the piperidine ring to introduce the 3-hydroxy substituent.

- Step 3: Amide bond formation between the substituted phenyl acid derivative and the 3-hydroxypiperidine amine.

Preparation of the Substituted Phenyl Intermediate

The 3-fluoro-4-methylphenyl moiety can be prepared or obtained as a substituted benzoic acid or benzyl alcohol derivative. Common methods include:

- Reduction of 2-fluoro-4-hydroxybenzoic acid to 3-fluoro-4-(hydroxymethyl)phenol:

Using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0–20 °C under an inert atmosphere for 3 hours, followed by workup with ethyl acetate and aqueous sodium hydroxide to remove excess LAH, yields the hydroxymethylphenol intermediate with good purity after crystallization.

| Parameter | Details |

|---|---|

| Reagent | Lithium aluminium hydride (LAH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 to 20 °C |

| Reaction Time | 3 hours |

| Atmosphere | Nitrogen (inert) |

| Workup | Extraction with ethyl acetate, washing with 10% NaOH, drying over MgSO4 |

| Yield | High (not explicitly quantified) |

- Esterification to form 3-fluoro-4-hydroxymethylphenyl propionate:

Triethylamine (NEt3) is added to the hydroxymethylphenol in ethyl acetate at 0 °C, followed by dropwise addition of propionyl chloride (EtCOCl). After stirring for approximately 1.3 hours, the product is purified by column chromatography.

| Parameter | Details |

|---|---|

| Reagent | Triethylamine, propionyl chloride |

| Solvent | Ethyl acetate |

| Temperature | 0 °C |

| Reaction Time | ~1.3 hours |

| Purification | Column chromatography (1:1 hexane:ethyl acetate) |

| Yield | Not specified |

Functionalization of the Piperidine Ring

The 3-hydroxypiperidine moiety is typically introduced via:

Hydroxylation of piperidine derivatives:

Starting from piperidine or substituted piperidines, hydroxylation at the 3-position can be achieved by selective oxidation or by using pre-functionalized amines such as 3-hydroxypiperidine. Commercially available 3-hydroxypiperidine can be used directly for amide coupling.Amide coupling with 3-hydroxypiperidine:

The amide bond formation between the acid chloride or carboxylic acid derivative of the substituted phenyl and 3-hydroxypiperidine is commonly performed using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or HATU in solvents like DMF at room temperature overnight.

Amide Bond Formation

The key step in the synthesis is the formation of the amide bond linking the (3-fluoro-4-methylphenyl) moiety and the 3-hydroxypiperidin-1-yl group:

Representative Reaction Scheme

Synthesis of 3-fluoro-4-methylbenzoic acid derivative:

Starting with 2-fluoro-4-hydroxybenzoic acid → reduction with LAH → 3-fluoro-4-(hydroxymethyl)phenol → esterification or conversion to acid chloride.Amide coupling:

3-fluoro-4-methylphenyl acid chloride or carboxylic acid + 3-hydroxypiperidine → this compound.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of acid to alcohol | LAH, THF, inert atmosphere | 0–20 °C | 3 h | High | Crystallization purification |

| Esterification | Triethylamine, propionyl chloride, EtOAc | 0 °C | 1.3 h | Not stated | Column chromatography purification |

| Amide coupling (DMT-MM) | DMT-MM, 3-hydroxypiperidine, DMF | RT | 3 h to overnight | High | Mild, efficient coupling |

| Amide coupling (HATU) | HATU, Et3N, 3-hydroxypiperidine, DMF | RT | Overnight | High | Alternative coupling agent |

| Acid chloride coupling | Acid chloride, 3-hydroxypiperidine, base, THF | RT | Overnight | Moderate | Requires acid chloride preparation |

化学反应分析

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

Industry: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially affecting various biochemical pathways. The piperidine ring may also play a role in modulating the compound’s activity by interacting with different receptors.

相似化合物的比较

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can be compared with similar compounds such as:

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

The uniqueness of this compound lies in its specific combination of a fluorinated aromatic ring and a piperidine moiety, which imparts distinct chemical and biological properties.

生物活性

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone, also known as a fluorinated piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances the compound's binding affinity and stability, which can lead to significant modulation of biological pathways.

Interaction with Receptors

Research indicates that this compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems. For instance, studies on similar compounds suggest that they can interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders .

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.

- Anticancer Properties : The compound's structural features suggest possible anticancer activity. Similar fluorinated compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Studies

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone | Structure | Antimicrobial, anticancer |

| (3-Aminopyrrolidin-1-yl)(3-chloro-4-methylphenyl)methanone | Structure | Moderate anticancer activity |

| (3-Aminopyrrolidin-1-yl)(3-bromo-4-methylphenyl)methanone | Structure | Low cytotoxicity |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone, and how is product purity validated?

- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated aromatic precursors and hydroxypiperidine derivatives. For example, Friedel-Crafts acylation or nucleophilic substitution under Lewis acid catalysis (e.g., AlCl₃) can introduce the methanone moiety . Post-synthesis, purity is verified via high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm), achieving ≥95% purity. Structural confirmation employs ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.4 ppm), hydroxyl groups (broad singlet at δ 4.5–5.5 ppm), and piperidine ring signals (δ 1.5–3.5 ppm). Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : ¹H NMR identifies fluorine coupling patterns (e.g., meta-fluorine splits aromatic protons into doublets; J = 8–12 Hz). ¹³C NMR confirms carbonyl resonance (δ ~200 ppm) and fluorinated carbon signals (δ ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the methanone scaffold .

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (using programs like WinGX) resolves bond lengths and angles, ensuring geometric accuracy .

Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?

- Methodological Answer : Initial screens focus on receptor selectivity and potency:

- mGlu Receptor Binding Assays : Radioligand displacement (e.g., [³H]LY341495 for mGlu2/3) quantifies IC₅₀ values. Selectivity over mGlu1,5,7 is assessed via dose-response curves .

- Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells confirms negative allosteric modulation (NAM) activity. EC₅₀/IC₅₀ ratios determine efficacy .

Advanced Research Questions

Q. How can metabolic instability due to P450-mediated degradation be mitigated in analogs of this compound?

- Methodological Answer : Metabolic weaknesses (e.g., O-demethylation by CYP450) are addressed via:

- Isotopic Labeling : Introducing deuterium at vulnerable sites (e.g., methoxy groups) exploits kinetic isotope effects (KIE) to slow metabolism without altering steric/electronic properties .

- Steric Shielding : Substituents like trifluoromethyl or bulky groups at meta/para positions hinder enzyme access .

Q. What strategies enhance CNS penetration for in vivo studies?

- Methodological Answer : Optimizing physicochemical properties:

- LogP/D LogD : Maintain values between 2–3 to balance blood-brain barrier (BBB) permeability and solubility.

- Polar Surface Area (PSA) : Target <90 Ų to minimize efflux via P-glycoprotein.

- In Silico Modeling : Tools like SwissADME predict BBB scores. In vivo validation uses brain-to-plasma ratio measurements in rodent models .

Q. How is receptor selectivity (e.g., mGlu3 vs. mGlu2) engineered in derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Piperidine Substitution : 3-Hydroxy groups enhance mGlu3 affinity, while bulkier substituents (e.g., benzyl) reduce mGlu2 binding .

- Aromatic Modifications : Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) at the 4-position improve selectivity >30-fold over mGlu2 .

Q. What experimental designs are recommended for resolving contradictions in in vitro vs. in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma/brain exposure levels (AUC, Cmax) with target engagement (e.g., receptor occupancy via PET).

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may contribute to discrepancies .

- Species-Specific Assays : Cross-test humanized receptor models to account for interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。